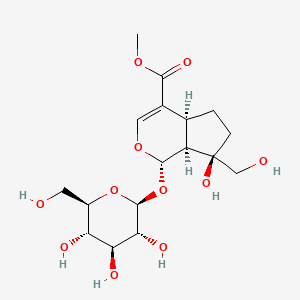
3,4-Methylenedioxy Pyrovalerone metabolite 2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Methylenedioxy Pyrovalerone (3,4-MDPV, Item No. 10684) is an analog of pyrovalerone that includes the 3,4-methylenedioxy moiety found on 3,4-methylenedioxymethamphetamine, a DEA Schedule I controlled substance. 3,4-MDPV is commonly abused as a recreational drug. 3,4-MDPV metabolite 2 is produced during phase I metabolism of 3,4-MDPV. This compound can be further modified, e.g., by glucuronidation, before secretion in urine. This product is intended for forensic and research purposes.
科学的研究の応用
Spectroscopic Characterization
3,4-Methylenedioxypyrovalerone (MDPV), a variant of pyrovalerone, has been characterized using mass and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have been crucial for elucidating the structure of MDPV, particularly the aliphatic part and the methylenedioxy position in its aromatic ring (Westphal et al., 2009).
Pharmacokinetics and Metabolism
Studies have explored the pharmacokinetics and metabolism of MDPV and its metabolites in animal models. This includes the examination of how MDPV is metabolized, with the identification of its major metabolites and their bioactivity. This research provides insights into how MDPV and its derivatives behave in biological systems (Elmore et al., 2017).
Behavioral and Hyperthermic Effects
Investigations have been conducted on the effects of MDPV on behavior, thermoregulation, locomotion, and sensory gating in animal models. These studies contribute to understanding the psychoactive properties of MDPV and its metabolites (Horsley et al., 2018).
Analytical Techniques for Drug Detection
Research has focused on developing methods for analyzing MDPV and its metabolites. This includes liquid chromatography-mass spectrometry (LC-MS) techniques for detecting these substances in biological samples, which is crucial for forensic and toxicological analyses (Xue-gu, 2015).
Cytotoxicity Studies
The cytotoxic properties of pyrovalerone derivatives, including MDPV and its metabolites, have been examined using human cell lines. This research is significant for understanding the potential health risks associated with exposure to these substances (Wojcieszak et al., 2016).
特性
製品名 |
3,4-Methylenedioxy Pyrovalerone metabolite 2 (hydrochloride) |
|---|---|
分子式 |
C15H21NO3 · HCl |
分子量 |
299.8 |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-5-12(16-8-3-4-9-16)15(19)11-6-7-13(17)14(18)10-11;/h6-7,10,12,17-18H,2-5,8-9H2,1H3;1H |
InChIキー |
KEOYIULXMYHCBV-UHFFFAOYSA-N |
SMILES |
OC1=C(O)C=CC(C(C(CCC)N2CCCC2)=O)=C1.Cl |
同義語 |
3,4-Dihydroxypyrovalerone; 3,4-MDPV metabolite 2; 3,4-hydroxy-α-Pyrrolidinopentiophenone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





